Cyhexatin

Description

Properties

InChI |

InChI=1S/3C6H11.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCNRZFAUBJVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

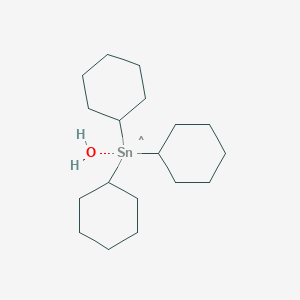

C1CCC(CC1)[Sn](C2CCCCC2)C3CCCCC3.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032357 | |

| Record name | Cyhexatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Technical cyhexatin is a nearly odorless white crystalline powder that has no true melting point but degrades to bis(tricyclohexyl)tin oxide at 121 to 131 °C which decomposes at 228 °C; a melting point of 195-198 °C is also reported. Very insoluble in water (less than 1 mg/L at 25 °C), but wettable by water. Soluble in some organic solvents (acetone 1.3 g/L; xylenes 3.6 g/L; carbon tetrachloride 28 g/L; dichloromethane 34 g/L). Used as an acaricide (an agent to kill plant-feeding mites) in almonds, walnuts, hops and some fruits., Colorless to white, nearly odorless, crystalline powder; (insecticide); [NIOSH], Colorless to white, nearly odorless, crystalline powder., Colorless to white, nearly odorless, crystalline powder. [insecticide] | |

| Record name | CYHEXATIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25016 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyhexatin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/388 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYHEXATIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/213 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyhexatin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0172.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

442 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 442 °F (decomposes), 442 °F (Decomposes) | |

| Record name | CYHEXATIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25016 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYHEXATIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/213 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyhexatin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0172.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), In water <1 mg/l (25 °C), In acetone 1.3 g/kg at 25 °C; in chloroform 216 g/kg at 25 °C; in methanol 37 g/kg at 25 °C; in toluene 10 g/kg at 25 °C; in dichloromethane 34 g/kg at 25 °C; in carbon tetrachloride 28 g/kg at 25 °C; in benzene 16 g/kg at 25 °C; in xylene 3.6 g/kg at 25 °C, Insoluble | |

| Record name | CYHEXATIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25016 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICYCLOHEXYLTIN HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1782 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyhexatin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0172.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), Negligible (25 °C), 0 mmHg (approx) | |

| Record name | CYHEXATIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25016 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICYCLOHEXYLTIN HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1782 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYHEXATIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/213 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyhexatin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0172.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White crystalline powder | |

CAS No. |

13121-70-5 | |

| Record name | CYHEXATIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25016 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyhexatin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013121705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyhexatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyhexatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyhexatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYHEXATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YJV11QB4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRICYCLOHEXYLTIN HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1782 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYHEXATIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/213 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Stannane, tricyclohexylhydroxy- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WH8583B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

383 °F (NIOSH, 2023), 196 °C, 383 °F | |

| Record name | CYHEXATIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25016 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICYCLOHEXYLTIN HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1782 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYHEXATIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/213 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyhexatin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0172.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Cyhexatin

This technical guide provides a comprehensive overview of the chemical and physical properties of Cyhexatin, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate research and development activities related to this organotin miticide.

Chemical Identity and Descriptors

This compound, an organometallic compound of tin, is primarily known for its use as an acaricide to control mites on various crops.[1][2] Accurate identification is crucial for regulatory compliance and scientific documentation.

| Identifier | Value | Source |

| IUPAC Name | tricyclohexylstannanol | [3] |

| Synonyms | Tricyclohexyltin hydroxide, Plictran, TCTH | [1][4] |

| CAS Number | 13121-70-5 | [1] |

| Molecular Formula | C18H34OSn | [5][6] |

| Molecular Weight | 385.2 g/mol | [5][7] |

| InChI | InChI=1S/3C6H11.H2O.Sn/c31-2-4-6-5-3-1;;/h31H,2-6H2;1H2;/q;;;;+1/p-1 | [1] |

| SMILES | C1CCC(CC1)--INVALID-LINK--(C3CCCCC3)O | [1] |

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to understanding its environmental fate, biological interactions, and formulation requirements. Technical grade this compound is a colorless to white, nearly odorless crystalline powder.[5][8]

| Property | Value | Conditions/Notes | Source |

| Physical State | Crystalline Powder | [1][5] | |

| Color | White | [5] | |

| Odor | Nearly odorless | [1][5] | |

| Melting Point | 196 °C (385 °F) | Also reported as 195-198 °C.[5] | [1] |

| Boiling Point | ~228 °C (442 °F) | Decomposes.[1][7] | [1][7] |

| Degradation | Degrades to bis(tricyclohexyl)tin oxide at 121-131 °C. | Decomposes at 228 °C.[9] | [9] |

| Vapor Pressure | Negligible (approx. 0 mmHg) | At 25 °C.[7][9] | [7][9] |

| Octanol-Water Partition Coefficient (log Pow) | ≥ 6.1 | At pH 7, 20°C.[10] | [10] |

Solubility Profile

This compound's solubility is a critical determinant of its bioavailability and environmental mobility. It is practically insoluble in water but shows varying degrees of solubility in organic solvents.[1][5]

| Solvent | Solubility | Temperature | Source |

| Water | < 1 mg/L | 25 °C | [1][5] |

| Dichloromethane | 34 g/L | [1][5] | |

| Carbon Tetrachloride | 28 g/L | [1][5] | |

| Chloroform | 216 g/kg | [1] | |

| Methanol | 37 g/kg | [1] | |

| Benzene | 16 g/kg | [1][11] | |

| Toluene | 10 g/kg | [1][11] | |

| Xylenes | 3.6 g/L | [1][5] | |

| Acetone | 1.3 g/L | [1][5] |

Stability and Reactivity

Understanding the stability of this compound is essential for its storage, handling, and predicting its persistence.

-

Thermal Stability : this compound is stable up to 100 °C in aqueous suspensions.[5] It begins to degrade to bis(tricyclohexyl)tin oxide between 121 °C and 131 °C.[7]

-

pH Stability : It is stable in aqueous suspensions under neutral to alkaline conditions (pH 6 and above).[5][12] In the presence of strong acids, it reacts exothermically to form salts.[1][7]

-

Photostability : this compound is degraded by ultraviolet (UV) light.[5] Exposure to UV radiation leads to its conversion to dicyclohexyltin oxide and subsequently to cyclohexylstannoic acid.[1][9]

-

Reactivity : It is incompatible with strong oxidizing agents.[7]

Experimental Protocols

Analysis of this compound in Air (NIOSH Method 5504)

This method is designed for determining the concentration of tricyclohexyltin hydroxide in air samples.

-

Principle : The analyte is collected from the air and analyzed by graphite furnace atomic absorption spectroscopy (GF-AAS).

-

Methodology :

-

Sampling : Air is drawn through a sampling media consisting of a glass fiber filter (Type A/E) in series with an XAD-2 tube. A sampling volume of 500 liters at a flow rate of 1.5 L/min is recommended.[8]

-

Sample Preparation : The collected sample is prepared for analysis, which typically involves extraction into a suitable solvent.

-

Analysis : The concentration of tin is determined using GF-AAS.

-

Quantification : The method has an estimated detection limit of 1 µg of tin per 300-liter sample, with a working range of 0.015 to 1 mg/m³ (as tin).[5]

-

Residue Analysis in Grapes

This protocol details a validated method for quantifying this compound and its metabolite, dicyclohexyltin oxide (DCTO), in grapes.

-

Principle : The compounds are extracted, derivatized to more volatile forms, cleaned up, and analyzed by gas chromatography with a flame photometric detector (GC-FPD).

-

Methodology :

-

Extraction : Residues are extracted from the grape matrix using a mixture of hexane and ethyl acetate in the presence of acetic acid and water.[10]

-

Derivatization : The extracted compounds are methylated using methyl magnesium chloride. This compound is converted to tricyclohexylmethyltin (TCMT), and DCTO is converted to dicyclohexyldimethyltin (DCMT).[10]

-

Cleanup : The derivatized extract is cleaned using a Florisil column to remove interfering substances.[10]

-

Quantification : The final analysis is performed by GC-FPD, operating in the sulfur mode for detection.[10]

-

Visualizations: Pathways and Workflows

Toxicological Pathway: Inhibition of Oxidative Phosphorylation

This compound's primary mechanism of toxicity is the inhibition of mitochondrial ATP synthase, a critical enzyme complex in the oxidative phosphorylation pathway.[1][2] This disruption leads to a halt in ATP production, causing cellular energy depletion and eventual cell death.

Caption: this compound inhibits mitochondrial ATP synthase, disrupting ATP production.

Logical Relationship: UV Degradation Pathway

When exposed to ultraviolet light, this compound undergoes a stepwise degradation process, forming less complex organotin compounds.[1][9]

Caption: Stepwise degradation of this compound under UV light exposure.

Experimental Workflow: Residue Analysis

The following diagram illustrates the key steps involved in the analysis of this compound residues in an agricultural sample, such as grapes.

Caption: A typical experimental workflow for this compound residue analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (Ref: OMS 3029) [sitem.herts.ac.uk]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | C18H34OSn | CID 9864905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound | Occupational Safety and Health Administration [osha.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. fao.org [fao.org]

- 11. ars.usda.gov [ars.usda.gov]

- 12. chemicalbook.com [chemicalbook.com]

In-Depth Technical Guide: The Mechanism of Action of Cyhexatin on Mite ATP Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyhexatin, an organotin acaricide, exerts its miticidal effects through the targeted inhibition of mitochondrial F-type ATP synthase, a crucial enzyme for cellular energy production. This technical guide delineates the current understanding of the molecular mechanism by which this compound disrupts the function of this vital enzyme in mites. Evidence strongly suggests that this compound, like other trialkyltin compounds, targets the F₀ subunit of the ATP synthase complex. Specifically, it is proposed to bind to subunit-a, interfering with the proton translocation machinery essential for ATP synthesis. This guide consolidates available data, outlines relevant experimental methodologies, and provides visual representations of the proposed mechanism and experimental workflows to facilitate further research and development in this area.

Introduction to Mite ATP Synthase and its Inhibition by this compound

Mitochondrial F₁F₀-ATP synthase (EC 7.1.2.2) is a multi-subunit enzyme complex responsible for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. This process, known as oxidative phosphorylation, is driven by the electrochemical gradient of protons across the inner mitochondrial membrane. The enzyme is composed of two main domains: the F₁ domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F₀ domain, which is embedded in the inner mitochondrial membrane and functions as a proton channel.

This compound belongs to the organotin class of pesticides, which are known inhibitors of oxidative phosphorylation. The primary mode of action for these compounds is the disruption of the proton gradient necessary for ATP synthesis. While the general mechanism of organotin toxicity has been studied, this guide focuses specifically on the interaction of this compound with the ATP synthase of mites, a key target for its acaricidal activity.

The Molecular Mechanism of Action

The prevailing hypothesis for the mechanism of action of this compound on mite ATP synthase is its interaction with the F₀ proton channel, leading to the inhibition of proton translocation and, consequently, the cessation of ATP synthesis.

Target Site: The F₀ Subunit

Research on organotin compounds points towards the F₀ subunit as the primary target. Within the F₀ complex, subunit-a (also known as ATP6) is the most likely binding site. Subunit-a is a critical component of the proton channel, and its interaction with the rotating c-ring is essential for proton transport. It is believed that organotin compounds, due to their hydrophobic nature, accumulate within the mitochondrial membrane and directly interact with the proton channel within subunit-a. This interaction is thought to sterically hinder the movement of protons, effectively blocking the "fuel" for the ATP synthase's rotary motor.

Evidence from Resistance Studies

Strong evidence supporting the targeting of ATP synthase by organotins in mites comes from resistance studies. A non-synonymous single nucleotide polymorphism (SNP) resulting in a valine to alanine substitution at position 89 (V89A) in the ATP synthase of the spider mite Tetranychus urticae has been shown to confer resistance to organotin acaricides. Functional confirmation of this resistance mechanism has been achieved through ATPase assays performed on mitochondrial preparations from resistant mite strains, demonstrating a reduced sensitivity to organotin inhibition.

Quantitative Data on this compound Inhibition

While the general mechanism is understood, specific quantitative data for the inhibition of mite ATP synthase by this compound is limited in publicly available literature. However, studies on related organotin compounds and other ATP synthase inhibitors provide a basis for understanding the potential potency of this compound. For instance, Tributyltin chloride (TBT-Cl) has been shown to inhibit a bacterial Na⁺-translocating ATP synthase with an apparent inhibition constant (Kᵢ) of 200 nM. It is plausible that this compound exhibits a similar level of potency against mite ATP synthase.

| Compound | Organism/System | Inhibition Parameter | Value | Reference |

| Tributyltin chloride (TBT-Cl) | Ilyobacter tartaricus (bacterium) | Apparent Kᵢ | 200 nM | [1] |

| Organotin Compounds | Potato Tuber Mitochondria | IC₅₀ (ADP-stimulated O₂ uptake) | 2-50 µM | [1] |

Note: This table includes data for related organotin compounds due to the scarcity of specific data for this compound on mite ATP synthase.

Experimental Protocols

Investigating the mechanism of action of this compound on mite ATP synthase requires specialized biochemical assays. The following sections outline key experimental protocols that can be adapted for this purpose.

Isolation of Mitochondria from Mites (Adapted Protocol)

Objective: To obtain a fraction of functional mitochondria from mite tissues for subsequent ATP synthase activity assays.

Materials:

-

Live mites (e.g., Tetranychus urticae)

-

Mitochondrial Isolation Buffer (MIB): 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, and protease inhibitor cocktail.

-

Dounce homogenizer

-

Centrifuge (refrigerated)

Procedure:

-

Collect a sufficient quantity of mites (e.g., several grams) and wash them in a suitable buffer.

-

Homogenize the mites in ice-cold MIB using a Dounce homogenizer with a tight-fitting pestle.

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cellular debris.

-

Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in a minimal volume of MIB.

-

Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

ATP Synthase Activity Assay (Coupled Spectrophotometric Assay)

Objective: To measure the rate of ATP synthesis or hydrolysis by isolated mite mitochondria and assess the inhibitory effect of this compound.

Principle: The ATP hydrolytic activity of ATP synthase can be measured by coupling the production of ADP to the oxidation of NADH in a reaction catalyzed by pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm is proportional to the rate of ATP hydrolysis.

Materials:

-

Isolated mite mitochondria

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl₂, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 10 U/mL pyruvate kinase, 10 U/mL lactate dehydrogenase.

-

ATP solution

-

This compound solution (in a suitable solvent like ethanol or DMSO)

-

Oligomycin (a known F₀ inhibitor, as a positive control)

-

Spectrophotometer

Procedure:

-

Add the assay buffer to a cuvette and equilibrate to the desired temperature (e.g., 25°C).

-

Add a known amount of isolated mite mitochondria to the cuvette and mix gently.

-

Add the desired concentration of this compound (or solvent control) and incubate for a few minutes.

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in absorbance at 340 nm over time.

-

To determine the specific ATP synthase activity, subtract the rate of ATP hydrolysis in the presence of a saturating concentration of oligomycin.

-

Calculate the IC₅₀ value for this compound by measuring the inhibition at various concentrations.

Visualizations

Signaling Pathway of this compound Inhibition

Caption: Proposed mechanism of this compound action on mite ATP synthase.

Experimental Workflow for Assessing this compound Inhibition

Caption: Workflow for mitochondrial isolation and ATP synthase inhibition assay.

Conclusion and Future Directions

The mechanism of action of this compound on mite ATP synthase is centered on the inhibition of the F₀ proton channel, with strong evidence pointing to subunit-a as the direct target. This disruption of proton flow effectively halts ATP production, leading to cellular energy depletion and eventual mortality of the mite. While the qualitative mechanism is well-supported, a significant gap exists in the availability of specific quantitative data (IC₅₀, Kᵢ) for this compound's interaction with mite ATP synthase.

Future research should focus on:

-

Quantitative Inhibition Studies: Determining the precise IC₅₀ and Kᵢ values of this compound on purified or mitochondrially-located ATP synthase from various mite species.

-

Structural Biology: Elucidating the high-resolution structure of the mite ATP synthase F₀ domain, both in its native state and in complex with this compound, through techniques like cryo-electron microscopy.

-

Molecular Docking and Simulation: Performing computational studies to model the binding of this compound to mite ATP synthase subunit-a, which can provide insights into the specific amino acid interactions and guide the development of novel acaricides.

-

Resistance Mechanism Elucidation: Further characterizing mutations in the ATP synthase genes of resistant mite populations to better understand the molecular basis of resistance and inform resistance management strategies.

A deeper and more quantitative understanding of the this compound-ATP synthase interaction will be invaluable for the development of next-generation acaricides with improved efficacy and reduced off-target effects.

References

An In-depth Technical Guide to the Discovery and Synthesis of Tricyclohexyltin Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclohexyltin hydroxide, also known as cyhexatin, is an organotin compound that has garnered significant attention for its potent acaricidal properties and, more recently, for its activity as an endocrine disruptor. This technical guide provides a comprehensive overview of the history of its discovery and the key methodologies for its chemical synthesis. Detailed experimental protocols, quantitative data, and visualizations of its primary signaling pathway and synthesis workflow are presented to serve as a valuable resource for researchers in chemistry and drug development.

Discovery and Historical Context

The field of organotin chemistry dates back to 1849 with the first synthesis of an organotin compound.[1][2][3] However, the development and commercial application of these compounds, including tricyclohexyltin hydroxide, accelerated in the mid-20th century. Tricyclohexyltin hydroxide emerged from a joint project between the Dow Chemical Company and M&T Chemicals Inc.[4] A key patent filed in 1966 details a "novel process" for its preparation, indicating that its discovery and development as a practical chemical entity occurred around this period.[5] Initially introduced as a potent contact acaricide for agricultural use under trade names like Plictran®, its biological activity has since been the subject of extensive toxicological research.[4][6]

Chemical Synthesis

The primary and most commercially viable route for the synthesis of tricyclohexyltin hydroxide involves a multi-step process commencing with the formation of a Grignard reagent. This is followed by the reaction of the Grignard reagent with a tin tetrahalide and subsequent hydrolysis of the resulting organotin halide.

Synthesis Workflow

The overall synthetic process can be visualized as a two-stage process: the formation of the tricyclohexyltin halide intermediate, followed by its conversion to tricyclohexyltin hydroxide.

Caption: General workflow for the synthesis of tricyclohexyltin hydroxide.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on the process described in U.S. Patent 3,402,189.[5]

Materials:

-

Cyclohexyl chloride

-

Magnesium turnings

-

Tin tetrachloride (SnCl₄)

-

Xylene (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Deionized water

Procedure:

Stage 1: Synthesis of Tricyclohexyltin Chloride

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings. A solution of cyclohexyl chloride in a mixture of anhydrous xylene and anhydrous THF is added dropwise to the magnesium turnings to initiate the Grignard reaction. The reaction mixture is maintained at a controlled temperature to ensure a steady reaction rate.

-

Reaction with Tin Tetrachloride: A solution of tin tetrachloride in xylene is added to the prepared Grignard reagent. The molar ratio of the Grignard reagent to tin tetrachloride should be maintained at approximately 3:1 to favor the formation of the trisubstituted product, tricyclohexyltin chloride.[5][7] The reaction is typically carried out at a temperature between 25°C and 95°C.[5]

-

Hydrolysis and Separation: Upon completion of the reaction, the mixture is carefully hydrolyzed by the addition of an aqueous solution, which may contain an electrolyte such as sulfuric acid, to decompose any unreacted Grignard reagent and magnesium salts.[5] The organic layer, containing the tricyclohexyltin chloride, is then separated from the aqueous layer.

Stage 2: Conversion to Tricyclohexyltin Hydroxide

-

Caustic Treatment: The separated organic layer containing tricyclohexyltin chloride is treated with an aqueous solution of a caustic agent, such as sodium hydroxide, to facilitate the hydrolysis of the chloride to the hydroxide.[5]

-

Precipitation and Isolation: The organic solution is then cooled, typically to a temperature between 0°C and 10°C, to induce the precipitation of tricyclohexyltin hydroxide.[5]

-

Purification: The precipitated solid is collected by filtration, washed with a suitable solvent to remove impurities, and dried. The resulting product is typically of high purity.[5]

Quantitative Data

The synthesis of tricyclohexyltin hydroxide via the Grignard route is known to produce the final product in good yield and high purity.

| Parameter | Value | Reference |

| Yield | 62% - 76% (based on tin) | [5] |

| Purity | ≥ 95%, commonly > 98% | [5] |

| Melting Point | 221°C - 223°C | [5] |

Mechanism of Action and Signaling Pathways

Tricyclohexyltin hydroxide, along with other organotin compounds, is recognized as a potent endocrine-disrupting chemical. Its primary mechanism of action involves the activation of specific nuclear receptors, which play crucial roles in regulating gene expression related to metabolism and development.

Nuclear Receptor Activation

The principal molecular targets of tricyclohexyltin hydroxide are the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). These two receptors can form a heterodimer (RXR-PPARγ) that functions as a master regulator of adipogenesis (the differentiation of fat cells) and lipid metabolism. Tricyclohexyltin hydroxide acts as a potent agonist for these receptors, binding to them at nanomolar concentrations.

Caption: Signaling pathway of tricyclohexyltin hydroxide via RXR-PPARγ activation.

This activation of the RXR-PPARγ heterodimer leads to the transcription of target genes involved in adipogenesis, potentially contributing to metabolic disorders.

Other Biological Effects

In addition to its effects on nuclear receptors, tricyclohexyltin hydroxide has been reported to inhibit mitochondrial ATP synthase, which is a key mechanism of its acaricidal action.[8] Some studies on organotins have also pointed to the inhibition of aromatase, an enzyme responsible for converting androgens to estrogens, further highlighting their complex endocrine-disrupting capabilities.

Conclusion

Tricyclohexyltin hydroxide has a well-documented history of synthesis, primarily through the Grignard reaction, which provides a reliable method for obtaining this compound in high yield and purity. Understanding its synthesis is crucial for researchers investigating its toxicological properties and potential applications. From a drug development perspective, its potent activity as an agonist of the RXR-PPARγ nuclear receptor pathway positions it as a significant chemical probe for studying metabolic regulation and endocrine disruption. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for further scientific inquiry into this multifaceted organotin compound.

References

- 1. US3402189A - Process for preparing tricyclohexyl tin hydroxide - Google Patents [patents.google.com]

- 2. US3355468A - Process for preparing tricyclohexyltin chloride - Google Patents [patents.google.com]

- 3. 13121-70-5・Tricyclohexyltin(IV) Hydroxide Standard・203-06571[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. TRICYCLOHEXYLTIN HYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 6. Workup [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

- 8. CN1900067A - Tricyclic compounds and their preparation and use - Google Patents [patents.google.com]

Initial studies on Cyhexatin as a non-systemic acaricide

An In-depth Technical Guide on the Initial Studies of Cyhexatin as a Non-Systemic Acaricide

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Whitepaper on the Core Principles and Initial Findings of this compound as a Non-Systemic Acaricide

This document provides a detailed overview of the initial studies on this compound, an organotin compound developed as a non-systemic acaricide. It covers its mechanism of action, presents available quantitative data in a structured format, details common experimental protocols for its evaluation, and includes visualizations to illustrate key concepts and workflows.

Introduction and Physicochemical Properties

This compound, chemically known as tricyclohexyltin hydroxide, is an organotin compound that was introduced as a potent non-systemic acaricide with contact action.[1] It was primarily used to control phytophagous mites on a variety of fruit crops, including apples, citrus fruits, pears, and nuts.[1][2] The compound is effective against the motile stages of several economically important mite species, such as the European red mite (Panonychus ulmi), the citrus red mite (Panulirus citri), and the two-spotted spider mite (Tetranychus urticae).[1][3] this compound is typically formulated as a wettable powder or a suspension concentrate.[1]

Physicochemical Data

The physical and chemical properties of technical-grade this compound are summarized below. This data is crucial for understanding its environmental fate, formulation development, and handling procedures.

| Property | Value | Reference |

| Chemical Formula | (C₆H₁₁)₃SnOH | [4] |

| Molecular Weight | 385.2 g/mol | [5] |

| Appearance | White to colorless crystalline powder, nearly odorless. | [4][5] |

| Melting Point | Degrades to bis(tricyclohexyl)tin oxide at 121-131 °C; decomposes at 228 °C. | [5] |

| Water Solubility | Very insoluble (<1 mg/L at 25 °C). | [5] |

| Organic Solvent Solubility | Soluble in dichloromethane (34 g/L) and carbon tetrachloride (28 g/L); slightly soluble in acetone (1.3 g/L) and xylenes (3.6 g/L). | [5] |

| Vapor Pressure | Negligible at 25 °C. | [6] |

Mechanism of Action

This compound exerts its acaricidal effect by disrupting cellular energy metabolism. Its primary mode of action is the inhibition of oxidative phosphorylation in the mitochondria of target mites.[1]

Specifically, this compound acts as a potent inhibitor of the mitochondrial F1F0-ATP synthase (also known as Complex V). This enzyme is critical for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. By binding to a component of the ATP synthase complex, this compound blocks the flow of protons through the enzyme's F0 subunit, which dissipates the proton motive force without generating ATP. This uncoupling of the electron transport chain from ATP synthesis leads to a rapid depletion of cellular energy, resulting in metabolic collapse and death of the mite. The development of resistance to this compound has been linked to an altered sensitivity of this target site.

Experimental Protocols

The evaluation of acaricides like this compound relies on standardized bioassays to determine their toxicity and efficacy. The leaf-dip or slide-dip methods are commonly employed for contact acaricides. Below is a detailed methodology for a representative leaf-dip bioassay.

Leaf-Dip Bioassay for Acaricide Efficacy (LC₅₀ Determination)

1. Objective: To determine the median lethal concentration (LC₅₀) of this compound required to kill 50% of a target mite population (e.g., Tetranychus urticae).

2. Materials:

-

Technical grade this compound

-

Wettable powder or suspension concentrate formulation

-

Surfactant/wetting agent (e.g., Triton X-100)

-

Distilled water

-

Host plant leaves (e.g., bean or strawberry leaflets)

-

Healthy, age-standardized adult female mites

-

Petri dishes (9 cm diameter)

-

Moistened cotton or filter paper

-

Fine camel-hair brush

-

Beakers, graduated cylinders, and a precision scale

-

Log-probit analysis software

3. Methodology:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound at a high concentration.

-

Perform a serial dilution to create a range of at least five concentrations expected to cause between 10% and 90% mortality.

-

Prepare a control solution containing only distilled water and the surfactant at the same concentration used in the test solutions.

-

-

Treatment Application:

-

Carefully transfer a known number of adult female mites (e.g., 20-30) onto each host plant leaf using a fine brush.

-

Using forceps, dip each infested leaf into the respective test solution (or control) for a standardized time (e.g., 5 seconds), ensuring complete immersion.[7]

-

Allow the leaves to air-dry on a clean, non-absorbent surface for approximately 1-2 hours.[7]

-

-

Incubation:

-

Place each treated leaf, abaxial side up, on a bed of moistened cotton or filter paper within a Petri dish. This maintains leaf turgor and prevents mites from escaping.

-

Incubate the Petri dishes under controlled conditions (e.g., 25±1°C, 60±5% RH, and a 16:8 L:D photoperiod).

-

-

Mortality Assessment:

-

After a set exposure period (typically 24 to 48 hours), assess mite mortality under a stereomicroscope.

-

Mites are considered dead if they fail to move any appendage when gently prodded with a fine brush.

-

-

Data Analysis:

-

Correct observed mortality for any mortality in the control group using Abbott's formula: Corrected % Mortality = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] * 100.

-

Analyze the corrected mortality data using log-probit analysis to calculate the LC₅₀ value, 95% confidence limits, and the slope of the concentration-mortality line.

-

Quantitative Data Presentation

Toxicological Profile

The table below summarizes the general toxicological characteristics of this compound.

| Organism/System | Toxicity Level | Finding | Reference |

| Mammals (Oral) | Moderate | Acute Oral LD₅₀: approx. 250-400 mg/kg (quail). | |

| Fish (Acute) | High | LC₅₀ (96h): 6 ppb (rainbow trout), 4 ppb (bluegill). | |

| Aquatic Invertebrates | High | Highly toxic to Daphnia magna. | |

| Avian (Dietary) | High | Dietary LC₅₀: 195 ppm (bobwhite quail). |

Efficacy and Resistance Data

Studies investigating this compound resistance in the two-spotted spider mite (Tetranychus urticae) revealed significant differences in susceptibility between resistant and susceptible populations. This resistance was primarily attributed to an altered sensitivity at the target site of action.

| Parameter | Susceptible Strain (S) | Resistant Strain (R) | Fold-Difference | Study Focus |

| Toxicity | Baseline | 100x less susceptible | 100 | Comparative toxicity between strains. |

| Target Site Sensitivity | Baseline | 6.5x less sensitive | 6.5 | Inhibition of oligomycin-sensitive Mg²⁺-ATPase by this compound. |

Note: Data derived from studies on Tetranychus urticae. Fold-difference indicates how many times more tolerant or less sensitive the resistant strain is compared to the susceptible strain.

Development of Resistance

The intensive use of acaricides creates strong selection pressure on mite populations, leading to the evolution of resistance. For this compound, the primary mechanism of resistance is a modification of the target site, the mitochondrial ATP synthase, which reduces the binding affinity of the acaricide. This is an example of target-site resistance. Understanding this logical relationship is crucial for developing effective resistance management strategies, such as rotating acaricides with different modes of action.

References

- 1. This compound (Ref: OMS 3029) [sitem.herts.ac.uk]

- 2. This compound and fenbutatin-oxide resistance in Pacific spider mite (Acari: Tetranychidae): stability and mode of inheritance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | Occupational Safety and Health Administration [osha.gov]

- 5. This compound | C18H34OSn | CID 9864905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]

Unraveling the Photodegradation Pathway of Cyhexatin Under UV Radiation: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the degradation pathway of the organotin compound cyhexatin under ultraviolet (UV) radiation has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of the chemical transformations this compound undergoes, supported by quantitative data, detailed experimental protocols, and visual representations of the degradation process.

This compound, a tricyclohexyltin hydroxide compound, is known to degrade upon exposure to UV light. The primary degradation mechanism involves the sequential loss of its cyclohexyl groups, leading to the formation of various degradation products. This guide elucidates this pathway, offering clarity on the chemical intermediates and final byproducts.

The Core Degradation Pathway

Under UV irradiation, this compound undergoes a stepwise degradation. The initial step involves the cleavage of a tin-carbon bond, resulting in the loss of one cyclohexyl group. This process continues, leading to the formation of dicyclohexyltin and monocyclohexyltin compounds, and ultimately inorganic tin. The identified major degradation products are dicyclohexyltin oxide and cyclohexylstannoic acid.

dot

An In-depth Technical Guide to the Molecular and Structural Properties of Cyhexatin (C₁₈H₃₄OSn)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the organotin compound Cyhexatin (tricyclohexyltin hydroxide), a potent acaricide. The document details its molecular formula, structure, and physicochemical properties, supported by tabulated quantitative data for ease of reference. Furthermore, it outlines established experimental protocols for its synthesis and analysis. A significant focus is placed on its mechanism of action as an inhibitor of mitochondrial ATP synthase, with its biochemical pathway and the synthesis workflow visualized through detailed diagrams. While extensive data is presented, it is noted that publicly accessible, detailed experimental NMR and IR spectral data for this compound are limited.

Molecular Identity and Structure

This compound is an organometallic compound of tin.[1] Its core structure consists of a central tin (Sn) atom bonded to three cyclohexyl rings and one hydroxyl group.

-

Molecular Formula: C₁₈H₃₄OSn[2]

-

IUPAC Name: Tricyclohexyltin hydroxide[3]

-

CAS Number: 13121-70-5[3]

-

Synonyms: Tricyclohexylhydroxystannane, TCTH, Plictran[3]

The molecular structure of this compound is depicted below:

Caption: 2D structure of this compound (Tricyclohexyltin hydroxide).

Physicochemical and Toxicological Properties

This compound is a white, crystalline powder with low water solubility.[3] A summary of its key physical, chemical, and toxicological properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 385.17 g/mol | [2] |

| Appearance | White, crystalline, nearly odorless powder | [3] |

| Melting Point | Decomposes at 121-131 °C to bis(tricyclohexyl)tin oxide; also reported as 195-198 °C | [4] |

| Boiling Point | Decomposes at 228 °C | [3] |

| Vapor Pressure | Negligible at 25 °C | [3] |

| Water Solubility | < 1 mg/L at 25 °C | [3] |

| Solubility in Organic Solvents (at 25 °C) | ||

| Acetone | 1.3 g/L | [3] |

| Chloroform | 216 g/kg | [3] |

| Dichloromethane | 34 g/L | [3] |

| Methanol | 37 g/kg | [3] |

| Carbon Tetrachloride | 28 g/L | [3] |

| Xylenes | 3.6 g/L | [3] |

| Stability | Stable in neutral and alkaline aqueous suspensions (pH > 6); decomposes in UV light | [3] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Reference(s) |

| Acute Oral LD₅₀ | 196 mg/kg | Rat | [5] |

| Acute Inhalation LC₅₀ | 6.35 mg/L | Rat | [5] |

| Primary Eye Irritation | Causes irritation | Rabbit | [5] |

| Primary Skin Irritation | Non-irritant | - | [5] |

| Skin Sensitization | Not a sensitizer | - | [5] |

Experimental Protocols

Synthesis of this compound

The commercial synthesis of this compound is typically achieved through a Grignard reaction followed by hydrolysis.[6]

Protocol:

-

Grignard Reagent Formation: Cyclohexylmagnesium bromide is prepared by reacting magnesium turnings with cyclohexyl bromide in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Tin Tetrachloride: Three equivalents of the freshly prepared cyclohexylmagnesium bromide Grignard reagent are reacted with one equivalent of tin tetrachloride (SnCl₄). This reaction is highly exothermic and requires careful temperature control. The reaction results in the formation of tricyclohexyltin chloride.

-

Hydrolysis: The resulting tricyclohexyltin chloride is then hydrolyzed with an aqueous solution of a base, such as sodium hydroxide, to yield this compound (tricyclohexyltin hydroxide).

-

Purification: The crude this compound product is then purified, typically by recrystallization from a suitable organic solvent, to yield a white crystalline powder.

Caption: Workflow for the commercial synthesis of this compound.

Analytical Protocol: NIOSH Method 5504 for Organotin Compounds

This method is designed for the analysis of organotin compounds, including this compound (as Tricyclohexyltin Hydroxide, TCHH), in air samples. It utilizes High-Performance Liquid Chromatography (HPLC) coupled with Atomic Absorption Spectroscopy (AAS).

Methodology:

-

Sample Collection: Air is drawn through a sampler containing a glass fiber filter followed by an XAD-2 sorbent tube.

-

Sample Preparation: The filter and sorbent are extracted with a solution of 0.1% acetic acid in acetonitrile using an ultrasonic bath for 30 minutes.

-

Instrumentation:

-

HPLC System: Equipped with a cation exchange column.

-

Detector: Graphite Furnace Atomic Absorption Spectrometer (GFAAS).

-

-

Chromatographic Conditions: The specific conditions, including the mobile phase gradient, are optimized to separate the organotin compounds of interest.

-

Detection: The eluent from the HPLC is directly introduced into the GFAAS. The furnace is programmed with a specific temperature cycle (drying, ashing, atomization) to measure the tin content at a wavelength of 286.3 nm.

-

Quantification: Calibration is performed using standard solutions of the organotin compounds in the extraction solvent. The concentration is determined by comparing the peak area of the sample to the calibration curve.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be dominated by broad, overlapping multiplets in the aliphatic region (approximately 1.0-2.0 ppm) corresponding to the protons of the three cyclohexyl rings. The proton of the hydroxyl group would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show multiple signals in the aliphatic region (approximately 25-45 ppm) corresponding to the different carbon environments within the cyclohexyl rings. The carbon atom directly attached to the tin would be expected to show coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

Infrared (IR) Spectroscopy

A full experimental FT-IR spectrum for this compound is not widely available. A 1978 study by Esposto et al. reportedly contains IR spectroscopic data, but the full text is not readily accessible.[4] Based on the functional groups present in the molecule, the following characteristic absorption bands are expected:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) due to the C-H stretching vibrations of the cyclohexyl rings.

-

C-H Bend: Bending vibrations for the CH₂ groups of the rings would appear around 1450 cm⁻¹.

-

Sn-C Stretch: Vibrations corresponding to the tin-carbon bond are expected in the far-infrared region.

-

Sn-O Stretch: The tin-oxygen stretching vibration would also be expected in the far-infrared region.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification and quantification of this compound. The mass spectrum is characterized by the isotopic pattern of tin.

Table 3: Mass Spectrometry Data for this compound

| Technique | Precursor Ion (m/z) | Product Ions (m/z) | Reference(s) |

| LC-MS/MS (ESI+) | 369.2 (as [M+H]⁺) | 287.0, 205.0 | [7] |

Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

This compound exerts its acaricidal effect by disrupting cellular energy metabolism. It is a non-systemic, contact-action pesticide that functions as an inhibitor of mitochondrial ATP synthase (also known as F₀F₁-ATPase or Complex V).[6]

The F₀F₁-ATP synthase is a multi-subunit enzyme complex located in the inner mitochondrial membrane. Its primary function is to synthesize adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate (Pi), utilizing the energy from the proton gradient established by the electron transport chain.

Organotin compounds, including this compound, are believed to inhibit the F₀ portion of the ATP synthase. Specifically, they are thought to block the proton channel within subunit 'a' of the F₀ complex. This blockage prevents the translocation of protons across the inner mitochondrial membrane, which is the driving force for the rotational catalysis of ATP synthesis by the F₁ portion of the enzyme. By inhibiting ATP synthase, this compound effectively shuts down the primary source of cellular energy, leading to the death of the target organism.

Caption: Mechanism of this compound as an inhibitor of mitochondrial ATP synthase.

Conclusion

This compound is a well-characterized organotin acaricide with a defined molecular structure and a clear mechanism of action targeting cellular energy production. This guide has consolidated the available quantitative data on its physicochemical properties and provided an overview of its synthesis and analytical detection. The visualization of its synthesis and mechanism of action offers a clear understanding of these complex processes. While a wealth of information exists, a notable gap remains in the public availability of detailed experimental ¹H and ¹³C NMR and FT-IR spectral data, which would be invaluable for comprehensive structural elucidation and quality control in a research setting. Further investigation into these specific spectroscopic characteristics is warranted.

References

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C18H34OSn | CID 9864905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-Cyclohexylethan-1-one(823-76-7) 13C NMR spectrum [chemicalbook.com]

- 7. C-13 NMR Spectrum [acadiau.ca]

A Technical Guide to Cyhexatin Solubility in Organic Solvents for Laboratory Applications

This guide provides a comprehensive overview of the solubility of Cyhexatin in various organic solvents, tailored for researchers, scientists, and professionals in drug development. It includes quantitative solubility data, detailed experimental protocols for solution preparation, and visual workflows to aid in laboratory procedures.

Introduction to this compound

This compound, chemically known as tricyclohexyltin hydroxide, is an organotin compound primarily used as an acaricide to control plant-feeding mites.[1][2] It is a white, crystalline powder that is nearly odorless.[2][3][4] Understanding its solubility characteristics in organic solvents is crucial for preparing analytical standards, developing formulations, and conducting toxicological studies. This compound is very insoluble in water, with a solubility of less than 1 mg/L at 25°C.[1][3][4]

Quantitative Solubility of this compound in Organic Solvents

The solubility of this compound varies across different organic solvents. This data is essential for selecting appropriate solvents for stock solutions and experimental assays. The following table summarizes the available quantitative solubility data.

| Organic Solvent | Solubility (g/L) | Temperature (°C) |

| Dichloromethane | 34 | Not Specified |

| Carbon Tetrachloride | 28 | Not Specified |

| Xylenes | 3.6 | Not Specified |

| Acetone | 1.3 | Not Specified |

Experimental Protocols: Preparation of this compound Solutions

Accurate and consistent preparation of this compound solutions is fundamental for reliable experimental results. Below are detailed methodologies for preparing standard solutions and for extracting this compound from complex matrices.

3.1. General Protocol for Preparing a Standard Stock Solution

This protocol outlines the steps for preparing a standard stock solution of this compound for analytical purposes.

-

Weighing: Accurately weigh a precise amount of this compound standard (purity ≥98%) using an analytical balance.

-

Dissolution: Transfer the weighed this compound into a clean, dry volumetric flask.

-

Solvent Addition: Add a small amount of the chosen organic solvent (e.g., n-hexane, acetone/acetic acid mixture) to dissolve the this compound.[7] Gentle sonication can be used to aid dissolution.

-

Dilution: Once fully dissolved, dilute the solution to the final volume with the same solvent.

-

Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.

-

Storage: Store the standard solution in a tightly sealed, light-protected container at a low temperature (e.g., 4°C) to prevent degradation.[8]

3.2. Methodology for Extraction from Fruit and Vegetable Matrices

This protocol is based on established methods for the analysis of this compound residues in agricultural products.[7]

-

Sample Homogenization: Homogenize a representative sample of the fruit or vegetable.

-

Extraction:

-

To a 20.0 g sample, add approximately 0.5 g of sodium L-ascorbate.[7]

-

Add 100 mL of an acetone/acetic acid (99:1, v/v) mixture and homogenize further.[7]

-

Filter the mixture under suction.[7]

-

Re-extract the residue with an additional 50 mL of the acetone/acetic acid mixture and filter again.[7]

-

Combine the filtrates.[7]

-

-

Liquid-Liquid Partitioning:

-

Drying and Concentration:

-

Reconstitution: Dissolve the residue in a known volume of n-hexane for subsequent analysis by methods such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][9][10]

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for preparing a standard this compound solution.

References

- 1. This compound | C18H34OSn | CID 9864905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. mhlw.go.jp [mhlw.go.jp]

- 8. fao.org [fao.org]

- 9. [Simultaneous determination of this compound, triphenyltin and fenbutatin oxide residues in fruits and vegetables by Grignard derivatization and gas chromatography coupled to tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sciex.jp [sciex.jp]

Biochemical Effects of Cyhexatin on Target Organisms: An In-depth Technical Guide

Introduction

Cyhexatin, an organotin compound with the chemical formula C₁₈H₃₄OSn, is a non-systemic acaricide used to control a variety of plant-feeding mites on agricultural crops, including fruits, nuts, and hops.[1][2][3] It functions primarily through contact action.[1][4] This technical guide provides a detailed examination of the core biochemical mechanisms underlying this compound's toxicity in target organisms, focusing on its interaction with cellular energy metabolism. The information is intended for researchers, scientists, and professionals in drug and pesticide development.

Core Biochemical Mechanism: Inhibition of Oxidative Phosphorylation

The primary mode of action for this compound is the disruption of cellular respiration through the inhibition of oxidative phosphorylation.[1][5] This process, which occurs in the mitochondria, is the main pathway for ATP (adenosine triphosphate) production in aerobic organisms.[6][7]

This compound specifically targets and inhibits the F1Fo-ATP synthase enzyme (also known as Complex V), a critical component of the oxidative phosphorylation pathway.[1][8][9] This enzyme utilizes the proton gradient generated by the electron transport chain to synthesize ATP from ADP and inorganic phosphate (Pi).[10]

By inhibiting ATP synthase, this compound acts as an energy transfer inhibitor.[5] It blocks the conversion of the proton motive force into the chemical energy of ATP without directly inhibiting the electron transport chain itself.[5] The inhibition mechanism involves a non-covalent interaction with the enzyme complex.[9] This disruption of ATP synthesis leads to a severe energy deficit within the organism's cells, ultimately resulting in metabolic collapse and death.

Caption: this compound inhibits F1Fo-ATP synthase, blocking ATP production.

Quantitative Data

The following tables summarize key quantitative data regarding the toxicity and biochemical effects of this compound.

Table 1: General Toxicity of this compound

| Metric | Organism | Value | Toxicity Category | Reference |

|---|---|---|---|---|

| Acute Oral LD₅₀ | Rat | 196 mg/kg | II (Moderate) | [11] |

| Acute Inhalation LC₅₀ | Rat | 6.35 mg/L | III | [11] |

| Avian Dietary LC₅₀ | Bobwhite Quail | 195 ppm | Highly Toxic | [11] |

| Freshwater Fish LC₅₀ | Rainbow Trout | 6 ppb | Highly Toxic | [11] |

| Freshwater Fish LC₅₀ | Bluegill | 4 ppb | Highly Toxic | [11] |

| Aquatic Invertebrate | Daphnia | 0.2 µg/L | Highly Toxic |[11] |

Table 2: Inhibition of Mitochondrial Enzymes by Organotins

| Compound | Enzyme System | Organism/Tissue | Inhibitory Concentration | Reference |

|---|---|---|---|---|

| This compound | F₀F₁-ATPase | Rat Liver Mitochondria | 92.9% inhibition at 37 µM | [8] |

| Organotins | ADP-stimulated O₂ uptake (Succinate) | Potato Tuber Mitochondria | IC₅₀ in the range of 2–50 µM |[5] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for assessing the effects of this compound on mitochondrial function.

Protocol 1: In Vitro F1Fo-ATPase Activity Assay

This protocol describes a method to measure the direct inhibitory effect of this compound on the hydrolytic activity of isolated F1Fo-ATPase.

-

Isolation of Mitochondria:

-

Homogenize fresh target tissue (e.g., rat liver, mite homogenate) in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Perform differential centrifugation to pellet mitochondria. Resuspend the mitochondrial pellet in a suitable buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

ATPase Activity Measurement:

-

The assay measures the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi).

-

Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 8.0), MgCl₂ (5 mM), and ATP (5 mM).

-

Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent-only control.

-

Initiate the reaction by adding a known amount of mitochondrial protein (e.g., 50 µg) to the mixture.

-

Incubate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-